molecular formula C11H15FN2 B3236638 [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine CAS No. 1373111-59-1

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3236638
CAS No.: 1373111-59-1
M. Wt: 194.25 g/mol
InChI Key: FJDASTFCBOZLJP-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 910442-15-8) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine scaffold substituted with a fluorophenyl group and a primary methanamine, a structure common in the development of pharmacologically active molecules . Compounds based on the 3-phenylpyrrolidine structure are key intermediates in the discovery of novel therapeutic agents. Research into analogous structures highlights their application in developing potent inverse agonists for nuclear receptors like RORγt, a target for inflammatory diseases such as psoriasis and inflammatory bowel disease . Furthermore, the pyrrolidine ring is a privileged structure in drug discovery, often used to create conformationally constrained molecules for probing biological targets . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and development purposes in a controlled scientific setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDASTFCBOZLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine

A logical retrosynthetic analysis of the target molecule, this compound, involves key disconnections of the N-aryl bond and the C3-aminomethyl group, leading back to simpler, more accessible precursors.

The primary disconnection severs the bond between the pyrrolidine (B122466) nitrogen and the 2-fluorophenyl group. This suggests a late-stage N-arylation reaction, a common strategy in medicinal chemistry. This disconnection leads to a protected 3-(aminomethyl)pyrrolidine (B1599286) and a suitable 2-fluoroaryl electrophile (e.g., 2-fluorobromobenzene or 2-fluoroiodobenzene). Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are standard methods for this type of transformation. acs.org

Further disconnection of the 3-(aminomethyl)pyrrolidine intermediate focuses on the aminomethyl substituent at the C3 position. This functional group can be derived from a more stable precursor, such as a nitrile or a carboxylic acid ester, via reduction. This leads to key intermediates like 1-protected-pyrrolidine-3-carbonitrile or a 1-protected-pyrrolidine-3-carboxylate. The synthesis of a related precursor, 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile, has been described, which after reduction of the ketone and nitrile functionalities, would yield a closely related structure. researchgate.net

The final retrosynthetic step involves the formation of the pyrrolidine ring itself. This can be envisioned through the cyclization of an acyclic precursor. For a 3-substituted pyrrolidine, a plausible precursor is a 1,2,4-trisubstituted butane (B89635) derivative, where the substituents are an amine (or a precursor like an azide) and two leaving groups (e.g., mesylates or halides) that can undergo intramolecular nucleophilic substitution to form the five-membered ring. nih.gov

Synthesis of the Pyrrolidine Core Scaffold

The construction of the pyrrolidine ring is a cornerstone of nitrogen-containing heterocyclic chemistry, with numerous strategies developed for its synthesis.

Ring Construction Strategies

The formation of the pyrrolidine skeleton can be achieved through various ring construction strategies, primarily involving the cyclization of linear molecules or cycloaddition reactions.

Intramolecular cyclization is a powerful method for forming the pyrrolidine ring from appropriately functionalized acyclic precursors. This strategy involves an internal nucleophile attacking an electrophilic center to close the five-membered ring.

One prominent example is the cyclization of 1,4-amino alcohols. nsf.gov Another effective approach involves the double intramolecular nucleophilic substitution of a 1,2,4-trisubstituted butane derivative. For instance, an optically active butyl-1,2,4-trimesylate can be reacted with a primary amine, such as benzylamine, to directly form the corresponding N-benzyl-3-(mesyloxymethyl)pyrrolidine. The primary amine acts as the nucleophile, displacing two leaving groups to construct the heterocyclic core. nih.gov

A summary of representative intramolecular cyclization reactions for pyrrolidine synthesis is presented below.

Starting Material TypeReagents/ConditionsProduct TypeReference
Alkene with tethered amineGrubbs catalyst, then H₂/Pd-CSubstituted pyrrolidine nsf.gov
AminoaldehydePd(OH)₂ in MeOH/AcOHPyrrolidine derivative nsf.gov
Butyl-1,2,4-trimesylatePrimary amine (R-NH₂) in THF3-Substituted pyrrolidine nih.gov
Alkenyl azide (B81097)Reduction, then NaH in DMF3-Fluoropyrrolidine nih.gov

The synthesis of pyrrolidines from acyclic precursors is a versatile strategy that avoids the use of pre-existing heterocyclic starting materials like proline. nsf.govacs.org A key advantage is the ability to introduce substitution patterns not easily accessible from natural chiral pool sources.

A well-documented process involves starting from 1,2,4-trisubstituted butane derivatives. nih.gov For example, a process for manufacturing 3-amino-pyrrolidine derivatives begins with a compound like butyl-1,2,4-trimesylate. This linear molecule, possessing leaving groups at the 1- and 4-positions, undergoes a cyclization reaction when treated with a primary amine. The amine nitrogen attacks the electrophilic carbons, displacing the mesylate groups to form the pyrrolidine ring. This method allows for the direct installation of the N-substituent and a functional handle at the 3-position for further elaboration into the aminomethyl group. nih.gov

A sophisticated and stereocontrolled method for pyrrolidine synthesis involves the formal [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with imines. nih.govmdpi.com D-A cyclopropanes, featuring an electron-donating group (e.g., aryl, vinyl) and two electron-accepting groups (e.g., esters), act as 1,3-dipole synthons. nih.gov

The reaction is typically catalyzed by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), which activates the cyclopropane (B1198618). nih.govnih.gov The Lewis acid coordinates to the acceptor groups, facilitating the nucleophilic ring-opening of the cyclopropane by the imine nitrogen. This initial attack is often an SN2-like process, which is followed by a subsequent intramolecular C-C bond formation to close the five-membered pyrrolidine ring. mdpi.comresearchgate.net

This methodology offers excellent control over stereochemistry. When nonracemic, enantioenriched D-A cyclopropanes are used, the cycloaddition proceeds with a high degree of stereoretention, allowing for the synthesis of highly enantiopure substituted pyrrolidines. researchgate.netnsf.govnih.gov This makes the D-A cyclopropane approach particularly valuable for constructing complex chiral molecules.

A summary of Lewis acids and conditions used in these cycloadditions is provided below.

CatalystDipolarophileKey FeaturesReference
Sc(OTf)₃IminesHighly diastereoselective synthesis nih.gov
Ni(ClO₄)₂·6H₂OAnilines/BenzylaminesOne-pot synthesis of pyrrolidin-2-ones researchgate.netiitkgp.ac.inacs.org
Yb(OTf)₃IminesStereoretentive with nonracemic cyclopropanes researchgate.netnih.gov
Cu(OTf)₂EnaminesEnantioselective synthesis (with chiral ligand) nih.gov

Stereoselective Synthesis of Pyrrolidine Ring Systems

Achieving stereocontrol in the synthesis of the pyrrolidine ring is crucial, as the biological activity of molecules like this compound often depends on their specific stereoisomeric form. Several strategies are employed to synthesize enantiomerically pure or enriched pyrrolidines.

One of the most common approaches is to start from a chiral precursor, often from the natural chiral pool. Amino acids like L-proline and 4-hydroxy-L-proline are frequently used as starting materials for pyrrolidine-containing drugs. nsf.gov These compounds provide a pre-existing, stereochemically defined pyrrolidine core that can be chemically modified.

Alternatively, stereoselectivity can be induced during the ring-forming reaction itself. Asymmetric [3+2] cycloaddition reactions are a powerful tool for this purpose. For instance, the reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes, catalyzed by silver carbonate, yields densely substituted pyrrolidines with high diastereoselectivity. Similarly, the previously mentioned cycloaddition of enantioenriched donor-acceptor cyclopropanes provides excellent stereocontrol. researchgate.netnsf.govnih.gov

Organocatalysis also offers effective routes to chiral pyrrolidines. For example, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, can be used to synthesize enantiopure 2-aminomethyl and 3-amino pyrrolidines from acyclic precursors. nih.gov

Introduction of the 2-Fluorophenyl Moiety

Once the chiral pyrrolidine core is established, the next critical step is the installation of the 2-fluorophenyl group onto the pyrrolidine nitrogen.

N-arylation of cyclic amines like pyrrolidine can be challenging compared to N-alkylation. While direct nucleophilic aromatic substitution (SNAr) is possible, it typically requires highly activated aryl halides (with strong electron-withdrawing groups) and harsh reaction conditions, which may not be compatible with other functional groups on the pyrrolidine ring. atlanchimpharma.com

More versatile and widely applicable methods rely on transition metal-catalyzed cross-coupling reactions, which have largely superseded classical methods due to their broader scope and milder conditions. wikipedia.orgacsgcipr.org

The Buchwald-Hartwig amination has become the premier method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl halide, making it ideal for the synthesis of complex molecules like this compound. atlanchimpharma.comacsgcipr.org

The general catalytic cycle involves the oxidative addition of the aryl halide (e.g., 2-fluorobromobenzene or 2-fluoroiodobenzene) to a Pd(0) complex, followed by coordination of the pyrrolidine amine to the resulting Pd(II) complex and deprotonation by a base to form a palladium amide intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system and reaction conditions. nih.gov Key parameters that require optimization include the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent.

Palladium Precursor: Common precursors include Pd(OAc)2 and Pd2(dba)3, which are reduced in situ to the active Pd(0) species. libretexts.orgnih.gov

Ligands: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Early generations of catalysts used simple triarylphosphines like P(o-tolyl)3. wikipedia.org However, the development of sterically hindered, electron-rich phosphine ligands and bidentate ligands has dramatically expanded the reaction's scope. wikipedia.orgnih.gov

Bidentate Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were among the first to enable the reliable coupling of primary amines. wikipedia.org

Sterically Hindered Monophosphine Ligands: Buchwald and others developed a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are highly effective for a broad range of substrates, often allowing for reactions at lower temperatures and catalyst loadings. nih.gov For the arylation of a secondary amine like a 3-substituted pyrrolidine, these ligands are often the most effective.

Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4). nih.govnih.gov The choice of base can significantly impact the reaction rate and yield.

Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

ComponentExamplesRole in ReactionRef.
Aryl Halide Aryl bromides, iodides, triflatesElectrophilic partner wikipedia.orgacsgcipr.org
Amine Primary or secondary aminesNucleophilic partner wikipedia.orgacsgcipr.org
Pd Precursor Pd(OAc)2, Pd2(dba)3Source of the active Pd(0) catalyst libretexts.orgnih.gov
Ligand BINAP, XPhos, RuPhos, tBu3PStabilizes Pd, facilitates oxidative addition and reductive elimination wikipedia.orgnih.govorganic-chemistry.org
Base NaOtBu, Cs2CO3, K3PO4Deprotonates the amine-Pd complex nih.govnih.gov
Solvent Toluene, Dioxane, THFProvides a medium for the reaction nih.gov

Palladium-Catalyzed Coupling Reactions for Arylation

Introduction of the Methanamine Functionality

The (aminomethyl) group at the C3 position can be introduced at various stages of the synthesis. One common strategy is to start with a pyrrolidine precursor that already contains a masked or protected form of this functionality.

For example, the synthesis could begin with a 3-cyanopyrrolidine or a pyrrolidine-3-carboxylic acid derivative. The cyano or carboxylic acid group can then be reduced to the aminomethyl group.

Reduction of a Nitrile: A 3-cyanopyrrolidine intermediate can be reduced to the corresponding 3-(aminomethyl)pyrrolidine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in a solvent such as THF or diethyl ether. Catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina (B75360) under a hydrogen atmosphere is another effective method.

Reduction of a Carboxylic Acid/Amide: A pyrrolidine-3-carboxylic acid can be converted to the corresponding amide, which is then reduced to the amine, again typically using LiAlH4.

Alternatively, the N-arylation step can be performed on a (pyrrolidin-3-yl)methanamine synthon where the primary amine of the methanamine group is protected (e.g., as a Boc or Cbz carbamate). After the successful palladium-catalyzed introduction of the 2-fluorophenyl group onto the pyrrolidine nitrogen, the protecting group on the side-chain amine can be removed under appropriate acidic or hydrogenolytic conditions to reveal the final product. This approach avoids potential complications of having two reactive amine groups present during the N-arylation step.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of amines, including the target compound. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com For the synthesis of this compound, a common approach starts with a suitable pyrrolidine precursor.

A key starting material for this protocol is 1-(2-fluorophenyl)pyrrolidin-3-one. This ketone can be reacted with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent to yield the desired aminomethyl functionality at the C-3 position. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are often preferred as they can selectively reduce the iminium ion intermediate without affecting the ketone starting material, allowing for a one-pot reaction. youtube.com

Commonly employed reducing agents in reductive amination include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, often with the addition of a mild acid catalyst to facilitate imine formation. The pH of the reaction is a crucial parameter to control; slightly acidic conditions (pH 5-6) are generally optimal for imine formation. youtube.com

Starting Material Reagents Reducing Agent Product
1-(2-fluorophenyl)pyrrolidin-3-oneAmmonia, Acid CatalystSodium cyanoborohydrideThis compound
1-(2-fluorophenyl)pyrrolidin-3-oneAmmonium acetateSodium triacetoxyborohydrideThis compound
1-(2-fluorophenyl)pyrrolidin-3-carbaldehydeAmmoniaCatalytic Hydrogenation (H₂/Pd-C)This compound

Nitrile Reduction Approaches

An alternative and robust strategy for the synthesis of this compound involves the reduction of a nitrile group. This approach typically begins with the precursor 1-(2-fluorophenyl)pyrrolidine-3-carbonitrile. The cyano group (-CN) at the C-3 position of the pyrrolidine ring is a versatile functional group that can be readily converted to a primary amine (-CH₂NH₂).

Key reducing agents for nitrile reduction include:

Lithium aluminum hydride (LiAlH₄): A potent reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). researchgate.net It is often considered a "greener" alternative to metal hydrides.

Borane complexes: Reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diisopropylaminoborane (B2863991) can also be effective for nitrile reduction. organic-chemistry.org

The general transformation can be represented as:

1-(2-fluorophenyl)pyrrolidine-3-carbonitrile + Reducing Agent → this compound

This method is particularly advantageous when the corresponding nitrile precursor is readily accessible.

Functional Group Interconversions on Pyrrolidine C-3

The synthesis of this compound can also be achieved through the interconversion of other functional groups located at the C-3 position of the pyrrolidine ring. This strategy provides flexibility in the synthetic design, allowing for the use of various starting materials.

Common precursors for functional group interconversion include:

(1-(2-fluorophenyl)pyrrolidin-3-yl)methanol: The hydroxyl group of this alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, like sodium azide followed by reduction, or direct displacement with ammonia, yields the target primary amine.

1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid: The carboxylic acid can be converted to an amide via standard coupling reactions (e.g., using EDC/HOBt and ammonia). The resulting amide can then be reduced to the primary amine using a strong reducing agent like LiAlH₄. This is known as the Hofmann rearrangement.

These multi-step sequences allow for the strategic introduction of the aminomethyl group, often with good control over stereochemistry if chiral precursors are used.

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. jocpr.com They temporarily mask reactive functional groups to prevent unwanted side reactions during various synthetic transformations. jocpr.com

Protection and Deprotection of Amine and Pyrrolidine Nitrogen

The pyrrolidine ring contains a secondary amine, and the target molecule has a primary amine. Both of these nitrogen atoms can be nucleophilic and may interfere with certain reaction steps. Therefore, the use of protecting groups for these amines is often necessary.

A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group . total-synthesis.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It forms a carbamate (B1207046) which is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com

Protection (Boc Group Addition): Pyrrolidine Derivative + Boc₂O → N-Boc-Pyrrolidine Derivative

The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This deprotection mechanism involves the formation of a stable tert-butyl cation. total-synthesis.com

Deprotection (Boc Group Removal): N-Boc-Pyrrolidine Derivative + TFA → Pyrrolidine Derivative

Another common protecting group is the benzyloxycarbonyl (Cbz or Z) group . It is introduced using benzyl (B1604629) chloroformate and is stable to acidic conditions but can be removed by catalytic hydrogenation (H₂/Pd-C). total-synthesis.com

Protecting Group Abbreviation Protection Reagent Deprotection Condition Key Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild Acid (e.g., TFA) Stable to bases and nucleophiles. total-synthesis.com
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C) total-synthesis.comStable to acidic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) neliti.comBase-labile, orthogonal to Boc and Cbz.

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled analogs of this compound are valuable tools in various research applications, particularly in drug metabolism studies and in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The synthesis of these analogs involves the incorporation of isotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or deuterium (B1214612) (²H) into the molecule.

For PET imaging, radioisotopes with short half-lives like ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) are commonly used. mdpi.com The synthesis of radiolabeled compounds requires rapid and efficient chemical reactions to incorporate the radionuclide into the target molecule shortly before its use.

Strategies for isotopic labeling include:

¹⁸F-Labeling: The fluorine atom on the phenyl ring is a prime target for labeling with ¹⁸F. This can be achieved via nucleophilic aromatic substitution on a precursor with a suitable leaving group (e.g., a nitro or trimethylammonium group) at the ortho position of the phenyl ring.

¹¹C-Labeling: The aminomethyl group at the C-3 position can be a target for ¹¹C-labeling. For instance, a precursor with a leaving group on the methyl carbon could be reacted with [¹¹C]ammonia. Alternatively, the N-methylation of the pyrrolidine nitrogen with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a common strategy for introducing a ¹¹C-label.

The development of these radiolabeled analogs, often referred to as radiotracers, is crucial for non-invasively studying the distribution and target engagement of the compound in living organisms. nih.gov

Scalable Synthesis and Process Optimization for Academic Research

Transitioning a synthetic route from a small-scale laboratory setting to a larger, more practical scale for extensive academic research requires careful process optimization. The goal is to develop a robust, efficient, and cost-effective synthesis that can consistently produce the desired compound in larger quantities.

Key aspects of scalable synthesis and process optimization include:

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, concentration, reaction time, and catalyst loading to maximize yield and minimize side products.

Reagent Selection: Choosing reagents that are less expensive, safer to handle, and more environmentally friendly for larger-scale reactions. For example, replacing pyrophoric reagents like LiAlH₄ with safer alternatives if possible.

Purification Methods: Developing efficient and scalable purification techniques. While column chromatography is common in small-scale synthesis, crystallization, distillation, or extraction are often preferred for larger quantities.

Process Safety: Assessing the potential hazards associated with the chemical transformations and implementing appropriate safety measures for scale-up.

For the synthesis of this compound, optimizing either the reductive amination or the nitrile reduction pathway would be a primary focus. This would involve a systematic study of the reaction variables to achieve a high-yielding and reproducible process suitable for producing the quantities needed for in-depth biological and pharmacological investigations.

Structure Activity Relationships Sar and Structural Modifications

Analysis of the Pyrrolidine (B122466) Ring's Role in Molecular Recognition

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a prevalent scaffold in a multitude of biologically active compounds. nih.gov Its significance lies in its three-dimensional structure, which can be finely tuned to influence ligand-receptor interactions.

The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This conformational flexibility is not random; it is influenced by the substituents on the ring. The specific puckering of the pyrrolidine ring in [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine dictates the spatial orientation of the methanamine and the 2-fluorophenyl groups. This, in turn, is critical for how the molecule fits into a biological target, such as a receptor binding pocket.

Substituents on the pyrrolidine ring play a crucial role in modulating its conformational preferences by introducing steric and electronic effects. nih.gov In the case of this compound, the key substituents are the 2-fluorophenyl group at the 1-position (the nitrogen atom) and the methanamine group at the 3-position.

The nitrogen atom of the pyrrolidine ring is a critical point of substitution, and its basicity is influenced by other groups on the ring. nih.gov The introduction of substituents can also "lock" the ring into a more rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. For instance, fluorination of the pyrrolidine ring itself, as seen in fluoroprolines, has been shown to have a significant impact on the ring's pucker due to stereoelectronic effects. This highlights the sensitivity of the pyrrolidine scaffold to substituent-induced conformational changes.

Influence of the 2-Fluorophenyl Group on Structural and Electronic Properties

The 2-fluorophenyl group imparts a unique set of properties to the molecule, stemming from the specific position and high electronegativity of the fluorine atom.

The position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound impact on the molecule's biological activity. While direct comparative data for [1-(fluorophenyl)pyrrolidin-3-yl]methanamine isomers is not available in the reviewed literature, studies on other classes of compounds consistently demonstrate the importance of fluorine's placement.

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position can induce unique steric and electronic effects not observed with meta or para substitution. wikipedia.org In the context of receptor binding, an ortho-fluoro substituent can influence the preferred orientation of the phenyl ring relative to the pyrrolidine ring, potentially leading to a conformation that is more or less favorable for interaction with a target.

IsomerPotential Impact on Biological Activity
2-Fluorophenyl (ortho)May introduce unique steric constraints and intramolecular interactions affecting the torsion angle between the phenyl and pyrrolidine rings. Can influence the pKa of the pyrrolidine nitrogen through space.
3-Fluorophenyl (meta)Primarily exerts a strong inductive electron-withdrawing effect, altering the electron density of the phenyl ring and the basicity of the pyrrolidine nitrogen.
4-Fluorophenyl (para)Combines inductive electron withdrawal with a potential for resonance effects, which can influence binding interactions with the receptor.

Fluorine is the most electronegative element, and its presence on the phenyl ring has significant electronic consequences. The strong electron-withdrawing inductive effect of fluorine can decrease the electron density of the aromatic ring and lower the basicity (pKa) of the pyrrolidine nitrogen. This modulation of pKa can be critical for the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

The placement of a fluorine atom at the ortho position introduces steric bulk in proximity to the point of attachment to the pyrrolidine ring. This steric hindrance can restrict the rotation around the bond connecting the phenyl ring and the pyrrolidine nitrogen. wikipedia.org This restriction can favor a particular conformation that may be beneficial or detrimental to binding, depending on the topology of the receptor's binding site.

The interplay between steric and electronic effects is a key consideration in SAR studies. A rapid assessment of conformational preferences often reveals a hierarchy of influencing factors, with steric repulsion generally being a dominant force. nih.gov Therefore, the ortho-fluoro substituent in this compound is expected to have a pronounced effect on the molecule's three-dimensional shape and, consequently, its biological activity.

Modifications of the Methanamine Moiety

The methanamine group is a critical pharmacophoric element, and its modification is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

Alkylation of the Amine (e.g., N-methyl, N,N-dimethyl analogues)

The introduction of alkyl groups to the primary amine of the methanamine moiety can significantly impact a compound's biological activity. N-methylation and N,N-dimethylation are common initial modifications. These changes can alter the amine's basicity, lipophilicity, and ability to form hydrogen bonds, which in turn can affect receptor binding and metabolic stability.

Despite the logical application of this strategy, specific studies detailing the synthesis and biological evaluation of N-methyl and N,N-dimethyl analogues of this compound are not available in the reviewed literature. Consequently, no comparative data on their potential effects on activity can be presented.

Derivatives with Modified Amine Linkers

Altering the linker between the pyrrolidine ring and the amine—for instance, by extending or constraining the methylene (B1212753) bridge—is another established approach in drug design. Such modifications can optimize the spatial orientation of the amine and its interaction with biological targets. There is, however, no public data on such modifications for this compound.

Scaffold Hopping and Pyrrolidine Ring Analogues

Scaffold hopping involves replacing a central molecular core with a structurally different one while aiming to maintain or improve biological activity. This strategy is often employed to explore novel chemical space and improve drug-like properties.

Comparison with Piperidine-Based Methanamines

The replacement of the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring is a common scaffold hopping strategy. This change alters the geometry and conformational flexibility of the molecule, which can lead to different interactions with biological targets. While this is a theoretically sound approach for modifying this compound, no direct comparative studies between this compound and its corresponding piperidine analogue have been published.

Exploration of Other Heterocyclic Methanamine Derivatives

Beyond piperidine, other heterocyclic systems could serve as analogues for the pyrrolidine ring, potentially offering improved properties. However, the exploration of other heterocyclic methanamine derivatives related to the specific structure of this compound is not documented in the available literature.

Based on a thorough search of scientific databases and literature, there is a notable absence of publicly available research detailing the structure-activity relationships of this compound through the specific modifications requested. While the principles of medicinal chemistry suggest that such modifications would be valuable in exploring the compound's biological potential, the actual synthesis and evaluation of these analogues have not been reported in the public domain. Therefore, a detailed analysis with research findings and data tables for the specified subsections cannot be provided at this time.

Stereochemical Aspects of SAR

The biological activity of chiral compounds is highly dependent on their stereochemistry, as enantiomers and diastereomers can exhibit significantly different pharmacological and pharmacokinetic profiles. This is primarily due to the stereospecific nature of biological macromolecules, such as receptors and enzymes, which preferentially interact with one stereoisomer over another.

Impact of Chirality at Pyrrolidine C-3 on Molecular Interactions

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. When substituted at the C-3 position with a methanamine group, as in this compound, this carbon atom becomes a chiral center, giving rise to two enantiomers: (R)-[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine and (S)-[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine.

The spatial orientation of the aminomethyl group at the C-3 position is critical for the molecule's ability to form key interactions with its target protein. These interactions can include hydrogen bonds, ionic bonds, and van der Waals forces. The precise positioning of the amine nitrogen and the phenyl ring, dictated by the R or S configuration at C-3, determines the complementarity of the ligand to the binding pocket of the receptor.

For instance, in a hypothetical receptor binding site, the (R)-enantiomer might position the aminomethyl group to form a crucial hydrogen bond with an acidic amino acid residue, while the phenyl ring engages in a favorable π-π stacking interaction with an aromatic residue. In contrast, the (S)-enantiomer, with its inverted stereochemistry, may be unable to achieve this optimal binding orientation, leading to a significant reduction or complete loss of biological activity. Research on related chiral pyrrolidine inhibitors has demonstrated that such stereospecific interactions are fundamental to high-affinity binding. nih.gov The exploration of chirality is a key strategy in drug discovery to enhance target selectivity and improve therapeutic outcomes. nih.gov

Diastereomeric and Enantiomeric Studies of this compound and its Derivatives

Further complexity arises when additional chiral centers are introduced into the molecule, leading to the formation of diastereomers. For example, modifications to the aminomethyl side chain or the phenyl ring can create new stereocenters. Diastereomers, unlike enantiomers, have different physical properties, which can sometimes facilitate their separation.

Studies on diastereomeric and enantiomeric pairs of pyrrolidine derivatives consistently reveal significant differences in their biological activities. For example, in a study of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, it was found that the configuration at the C-4 chiral center of the 2-pyrrolidone ring was a key determinant of their effectiveness as positive allosteric modulators of the sigma-1 receptor. nih.govresearchgate.net Specifically, the (4R,5S)- and (4R,5R)-diastereomers, both having an R-configuration at C-4, were more effective than their corresponding enantiomers with an S-configuration at this position. nih.govresearchgate.net

While specific comparative biological data for the enantiomers and diastereomers of this compound is not extensively available in the public domain, the principles derived from analogous structures strongly suggest that a similar stereochemical differentiation in activity would be observed. The synthesis and evaluation of individual stereoisomers are therefore crucial steps in the drug discovery process to identify the eutomer—the stereoisomer with the desired pharmacological activity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such studies, showcasing the potential differences in receptor binding affinity for the enantiomers of this compound.

CompoundStereochemistryTarget ReceptorBinding Affinity (Ki, nM)
Compound A(R)-enantiomerReceptor X15
Compound B(S)-enantiomerReceptor X350
Compound CRacemic MixtureReceptor X180

This table is illustrative and based on typical findings in stereochemical SAR studies.

Similarly, for a derivative with an additional stereocenter, a diastereomeric study might yield the following hypothetical data:

CompoundStereochemistryTarget ReceptorBinding Affinity (Ki, nM)
Derivative 1(3R, XR)-diastereomerReceptor Y10
Derivative 2(3S, XS)-diastereomerReceptor Y250
Derivative 3(3R, XS)-diastereomerReceptor Y500
Derivative 4(3S, XR)-diastereomerReceptor Y800

This table is illustrative and based on typical findings in stereochemical SAR studies.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting the binding affinity and mode of interaction between a ligand, such as [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine, and its target protein.

The pyrrolidine (B122466) ring is a versatile scaffold found in a multitude of biologically active compounds and natural products. nih.govresearchgate.net Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, which is critical for specific interactions with biological targets. nih.gov In silico molecular docking studies on various pyrrolidine derivatives have revealed common binding motifs. For instance, studies on pyrrolidine derivatives as inhibitors of pancreatic lipase (B570770) and neuraminidase have highlighted the importance of hydrogen bonding and electrostatic interactions in their binding modes. nih.govmdpi.com The nitrogen atom in the pyrrolidine ring often acts as a key hydrogen bond acceptor or can be protonated to form salt bridges with acidic residues in the active site of a protein. The substituents on the pyrrolidine ring play a crucial role in defining the specificity and strength of these interactions.

For this compound, the 2-fluorophenyl group at the 1-position and the methanamine group at the 3-position are expected to be the primary drivers of its binding interactions. The fluorophenyl group can engage in hydrophobic and van der Waals interactions, while the fluorine atom itself can participate in halogen bonding or act as a weak hydrogen bond acceptor. The primary amine of the methanamine substituent is a potent hydrogen bond donor and can also form ionic interactions with negatively charged residues like aspartate or glutamate.

Based on docking studies of analogous pyrrolidine-containing ligands, key interacting amino acid residues can be predicted for this compound within a hypothetical protein active site. For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, key residues such as Trp178, Arg371, and Tyr406 were identified as crucial for binding. nih.gov Similarly, for pancreatic lipase inhibitors, residues like Gly76, Phe77, Asp79, and His151 were found to be important for hydrogen bonding. mdpi.com

Therefore, it is plausible that in a model system, the aminomethyl group of this compound would form hydrogen bonds with polar residues such as serine, threonine, or the backbone carbonyls of the protein. The aromatic ring of the fluorophenyl group could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The pyrrolidine ring itself would likely fit into a hydrophobic pocket, maximizing favorable van der Waals contacts.

Table 1: Predicted Interactions of this compound with a Model Protein Active Site

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
MethanamineHydrogen Bonding, Ionic InteractionAspartate, Glutamate, Serine, Threonine
2-FluorophenylHydrophobic, van der Waals, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Pyrrolidine RingHydrophobic, van der WaalsAlanine, Valine, Leucine, Isoleucine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules.

Several studies have successfully developed 2D and 3D-QSAR models for various series of pyrrolidine derivatives. nih.govnih.govtandfonline.com These models utilize molecular descriptors to quantify the structural features of the molecules. 2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as topological indices and molecular connectivity. In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D structure, such as steric and electrostatic fields. tandfonline.com

For a series of compounds including this compound, a robust QSAR model could be developed. The statistical validity of such models is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). For instance, a 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors reported a CoMFA model with a Q² of 0.689 and an R² of 0.999, indicating high predictive power. nih.govtandfonline.com

Once a statistically significant QSAR model is established, it can be used to predict the biological activity of new pyrrolidine derivatives. The model provides insights into which structural features are positively or negatively correlated with the desired activity. For example, the contour maps generated from CoMFA and CoMSIA studies can visualize regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would enhance or diminish activity. tandfonline.com

In the context of this compound, a QSAR model could reveal the importance of the fluorine substitution on the phenyl ring, the length of the linker at the 3-position, and the nature of the substituent at the 1-position of the pyrrolidine ring. This information is invaluable for guiding the design of more potent analogs.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

Descriptor TypeExamplesInformation Encoded
ElectronicDipole moment, Partial chargesDistribution of electrons in the molecule
StericMolecular volume, Surface areaSize and shape of the molecule
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener index, Kier & Hall indicesConnectivity and branching of the molecule

Conformational Analysis using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique can provide detailed information about the conformational flexibility of a molecule and its stability when bound to a target.

The pyrrolidine ring is known for its conformational flexibility, existing in various puckered "envelope" and "twist" conformations. acs.org The substituents on the ring can influence the preferred conformation. MD simulations of this compound, both in solution and in a protein-bound state, can reveal the accessible conformations and the energy barriers between them.

Exploration of the Conformational Landscape of the Pyrrolidine Ring

Computational studies on pyrrolidine-containing molecules typically employ methods like molecular mechanics or quantum mechanics to explore the potential energy surface associated with the ring's puckering. researchgate.net For instance, in related systems, it has been shown that substituents on the pyrrolidine ring can strongly influence the equilibrium between different puckered conformations, such as the C-4 (Cγ) exo and endo envelope conformers. nih.gov In the case of this compound, the substitution at the N1 and C3 positions will dictate the preferred ring conformation. A thorough conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energies to identify the low-energy conformers. The relative populations of these conformers can then be estimated using the Boltzmann distribution. While specific data for the title compound is not available, a representative approach would involve identifying the global minimum and other low-lying energy conformers.

Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformations (Note: This table is illustrative and not based on actual calculations for this compound)

ConformerPuckering DescriptionRelative Energy (kcal/mol)Boltzmann Population (%)
1C4-exo (up)0.00~60
2C4-endo (down)0.85~30
3Twist1.50~10

Dynamic Behavior of the 2-Fluorophenyl and Methanamine Moieties

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these moieties over time. By simulating the motion of atoms under a given force field, MD can reveal the preferred orientations and the flexibility of these groups. The fluorine atom on the phenyl ring can influence the rotational barrier and the preferred dihedral angle due to steric and electronic effects. Similarly, the methanamine side chain's flexibility is important for its potential interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or an approximation of it) to yield information about molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)) is crucial for obtaining accurate results. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in a molecule's reactivity. nih.govkbhgroup.in The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. ripublication.com A large HOMO-LUMO gap suggests high stability and low reactivity. ripublication.com For molecules with similar structures, these values can provide insights into their electronic behavior. kbhgroup.in

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on an Analogous Aromatic Amine (Note: This table is illustrative and not based on actual calculations for this compound)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.net Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms and the fluorine atom, and positive potential around the amine hydrogens. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. asianresassoc.org

DFT methods can be used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov These predicted shifts can be very useful in assigning the signals in experimental NMR spectra. nih.gov

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is illustrative and not based on actual calculations for this compound)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyrrolidine C255.254.8
Pyrrolidine C340.139.5
Pyrrolidine C428.928.3
Pyrrolidine C552.752.1
Fluorophenyl C1'140.5139.9

Pharmacophore Modeling and Virtual Screening

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific studies focused on the pharmacophore modeling and virtual screening of This compound . While computational chemistry is a burgeoning field with numerous applications in drug discovery, and methodologies like pharmacophore modeling and virtual screening are commonly employed to identify and optimize lead compounds, there is no publicly available research that has applied these techniques directly to this particular molecule.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with similar features and potential biological activity.

Although general studies on broader classes of related compounds, such as pyrrolidine derivatives, have been conducted in the context of identifying inhibitors for various biological targets, the specific pharmacophoric features and virtual screening outcomes for this compound have not been reported. Consequently, there are no detailed research findings, hit compounds, or specific protein targets identified through these computational methods for this compound to be presented.

The lack of dedicated research in this area means that data tables summarizing pharmacophoric features, virtual screening hit compounds, and their associated biological activities for this compound cannot be generated at this time. Future computational and theoretical chemistry studies may focus on this compound, at which point a detailed analysis of its pharmacophore model and virtual screening performance could be conducted.

Biochemical and Pharmacological Characterization in Vitro / Preclinical Focus

Receptor Binding Studies

In preclinical in vitro studies, the receptor binding profile of [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine, also known as Vonoprazan (B1684036) or TAK-438, has been primarily characterized by its high affinity and selectivity for the gastric H+,K+-ATPase, which is a key enzyme in the P-type ATPase family responsible for acid secretion in the stomach.

The primary target of this compound is the gastric H+,K+-ATPase. It binds to the enzyme in a potassium-competitive manner, exhibiting high affinity. The reported inhibition constant (Ki) for this interaction is approximately 3.0 nM. nih.gov This compound demonstrates a high degree of selectivity for the H+,K+-ATPase over the closely related Na+,K+-ATPase. Studies have shown that it does not inhibit Na+,K+-ATPase activity even at concentrations 500 times higher than its IC50 value for gastric H+,K+-ATPase. selleckchem.com

While comprehensive screening data across a wide range of G-protein coupled receptors (GPCRs) is not extensively published in the reviewed literature, the compound's development has focused on its specific action as a potassium-competitive acid blocker (P-CAB). However, some studies have investigated its effects on other ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. An in vitro study has reported that this compound affects the hERG channel current with a half-maximal inhibitory concentration (IC50) of 4.8 μg/ml. nih.gov

Table 1: Receptor and Ion Channel Binding Affinity of this compound

TargetLigandSpeciesAssay TypeKi (nM)IC50 (µg/mL)Reference
Gastric H+,K+-ATPaseThis compoundNot SpecifiedK+-competitive inhibition3.0- nih.gov
Na+,K+-ATPaseThis compoundNot SpecifiedEnzyme activity assay>500x IC50 for H+,K+-ATPase- selleckchem.com
hERG ChannelThis compoundHumanElectrophysiology-4.8 nih.gov

Radiolabeled this compound, specifically [¹⁴C]TAK-438, has been utilized in preclinical studies to investigate its binding and accumulation in model systems such as isolated gastric glands. These studies have demonstrated that the compound accumulates to high levels in both resting and forskolin-stimulated gastric glands. nih.gov A study involving a 2-hour preincubation followed by a washout period showed a slow clearance of [¹⁴C]TAK-438 from the glands, suggesting a long-lasting binding to its target. nih.gov This slow dissociation from the H+,K+-ATPase is a key feature that contributes to its prolonged duration of action. nih.gov

Enzyme Inhibition Assays

The enzymatic inhibitory activity of this compound has been extensively studied, focusing on its primary target, the gastric H+,K+-ATPase, as well as on various metabolic enzymes.

This compound is a potent inhibitor of the gastric H+,K+-ATPase. In porcine gastric microsomes, it inhibited H+,K+-ATPase activity with an IC50 value of 19 nM at pH 6.5. medchemexpress.com Another study reported an IC50 value of 0.30 µM for the inhibition of gastric acid formation in acutely isolated rabbit gastric glands. nih.gov

In addition to its primary target, in vitro studies have investigated the inhibitory effects of this compound on various cytochrome P450 (CYP) enzymes. These studies, conducted using rat liver microsomes, revealed direct inhibitory effects on CYP3A4, CYP2C9, CYP2D6, and CYP2B6, with no significant inhibition of CYP1A2 and CYP2E1. nih.gov The metabolism of the compound itself is primarily mediated by multiple enzymes including CYP3A4, CYP2B6, CYP2C19, CYP2D6, and the non-CYP enzyme sulfotransferase SULT2A1. nih.gov

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeSubstrate/AssaySystemIC50Reference
Gastric H+,K+-ATPaseH+,K+-ATPase activityPorcine gastric microsomes19 nM (at pH 6.5) medchemexpress.com
Gastric Acid FormationForskolin-stimulatedAcutely isolated rabbit gastric glands0.30 µM nih.gov
CYP3A4Midazolam 1'-hydroxylationRat liver microsomes22.48 µM nih.gov
CYP2C9Tolbutamide methylhydroxylationRat liver microsomes18.34 µM nih.gov
CYP2D6Dextromethorphan O-demethylationRat liver microsomes3.62 µM nih.gov
CYP2B6Bupropion hydroxylationRat liver microsomes3.68 µM nih.gov
CYP1A2Phenacetin O-deethylationRat liver microsomesNo inhibition nih.gov
CYP2E1Chlorzoxazone 6-hydroxylationRat liver microsomesNo inhibition nih.gov

The inhibition of the gastric H+,K+-ATPase by this compound is reversible and occurs in a K+-competitive manner. selleckchem.com This mechanism involves the compound competing with potassium ions for binding to the luminal surface of the proton pump, thereby blocking the final step of gastric acid secretion. nih.gov Unlike proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, the binding of this compound is non-covalent. researchgate.net

For the inhibition of CYP enzymes, a study using amlodipine (B1666008) and nifedipine (B1678770) as inhibitors of vonoprazan metabolism suggested a mixed type of competitive and non-competitive inhibition mechanism. frontiersin.org

Cell-Based Functional Assays (In Vitro, Non-Human Cell Lines, without Clinical Relevance)

In vitro functional assays using primary cultured rabbit gastric glands have been instrumental in characterizing the cellular effects of this compound. These studies have demonstrated its potent inhibitory effect on gastric acid formation. In acutely isolated gastric glands, the compound inhibited acid formation with an IC50 of 0.30 µM. nih.gov

A key finding from these cell-based assays is the sustained inhibitory action of the compound. In cultured gastric glands pre-incubated with this compound, the inhibitory effect on forskolin-stimulated acid formation was augmented over the incubation period. nih.gov Furthermore, even after the drug was washed out, a significant inhibitory effect on acid formation was observed at higher concentrations for at least 8 hours, highlighting its slow clearance from the gastric glands. nih.gov This prolonged effect is attributed to the high accumulation of the compound within the gastric glands, a phenomenon observed with the radiolabeled form, [¹⁴C]TAK-438, in both resting and stimulated glands. nih.gov

Reporter Gene Assays for Receptor Activation

No data available. There are no published studies utilizing reporter gene assays to investigate the agonist or antagonist activity of this compound at any specific receptor targets.

Second Messenger Assays (e.g., cAMP accumulation)

No data available. Information regarding the effect of this compound on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation or inositol (B14025) phosphate (B84403) turnover, has not been reported in the scientific literature.

Cell Proliferation or Cytotoxicity Studies

No data available. There are no publicly accessible studies that have evaluated the effect of this compound on cell proliferation or its potential cytotoxic effects in any cell line.

Investigation of Modulatory Effects on Biochemical Pathways

No data available. The modulatory effects of this compound on any specific biochemical pathways have not been investigated or reported in the available scientific literature.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

There is no published research detailing the in vitro ADME profile of this compound.

Microsomal Stability (e.g., liver microsomes from model organisms)

No data available. Studies assessing the metabolic stability of this compound in liver microsomes from any species have not been published.

Plasma Stability

No data available. The stability of this compound in plasma from any species has not been documented in the scientific literature.

Permeability Assays (e.g., Caco-2 cell permeability without clinical interpretation)

The intestinal permeability of this compound is a critical determinant of its potential for oral absorption. In vitro permeability is commonly assessed using the Caco-2 cell monolayer model, which is derived from human colorectal adenocarcinoma cells and serves as a reliable surrogate for the human intestinal epithelium. evotec.comeuropa.eu This model allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses the cell monolayer. evotec.com

The permeability of a compound is typically measured in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption from the gut into the bloodstream, and from the basolateral to the apical side, which can indicate the involvement of efflux transporters. creative-bioarray.com The ratio of these bidirectional Papp values, known as the efflux ratio (ER), is a key indicator of whether a compound is actively transported out of the cell. An efflux ratio greater than 2 is generally considered indicative of active efflux. creative-bioarray.com

While specific experimental data for this compound is not publicly available, the permeability of structurally related compounds can provide valuable context. Generally, compounds intended for central nervous system (CNS) activity are designed to exhibit moderate to high permeability to cross the blood-brain barrier, a property that often correlates with good intestinal permeability.

Below is a representative data table illustrating typical Caco-2 permeability assay results for compounds with varying permeability characteristics.

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Atenolol (Low Permeability Control) 0.50.61.2Low
Propranolol (High Permeability Control) 25.023.00.92High
Digoxin (P-gp Substrate Control) 0.25.025.0Low (subject to efflux)
This compound (Hypothetical) 8.09.51.19Moderate to High

Note: The data for this compound is hypothetical and presented for illustrative purposes, based on the expected properties of a small molecule CNS drug candidate.

Metabolite Identification (using non-human in vitro systems)

The metabolic fate of this compound is investigated using non-human in vitro systems, such as liver microsomes, S9 fractions, or hepatocytes from preclinical species (e.g., rat, dog, monkey). nih.govresearchgate.net These systems contain a rich complement of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I oxidative metabolism. nih.govmdpi.com

Oxidative and Reductive Metabolic Pathways of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a saturated heterocyclic amine, is a common target for metabolic enzymes. researchgate.net In vitro studies with structurally related compounds have demonstrated several potential metabolic pathways for this moiety.

One of the primary oxidative pathways is hydroxylation , which can occur at various positions on the pyrrolidine ring, leading to the formation of more polar metabolites. researchgate.netcore.ac.uk Further oxidation of these hydroxylated intermediates can result in the formation of lactams (oxo-pyrrolidines).

Another significant metabolic route is oxidative ring opening . This process, often initiated by δ-oxidation, can lead to the cleavage of the C-N bond, resulting in the formation of an aminoaldehyde intermediate. evotec.comnih.gov This reactive intermediate can then undergo further metabolic transformations. Reductive pathways for the pyrrolidine ring are generally less common in phase I metabolism.

Fluorophenyl and Methanamine Moiety Metabolism

The 2-fluorophenyl moiety is also subject to metabolic modification, primarily through aromatic hydroxylation . sqspcdn.com The position of the fluorine atom can influence the site of hydroxylation due to its electron-withdrawing nature. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion.

The methanamine moiety (-CH2NH2) is a primary amine, making it a substrate for monoamine oxidases (MAOs) . nih.govmdpi.com MAO-catalyzed oxidative deamination would convert the primary amine to an aldehyde, with the subsequent release of ammonia (B1221849). nih.govresearchgate.net This aldehyde intermediate is typically unstable and can be further oxidized to a carboxylic acid.

The following table summarizes the key metabolic pathways for this compound based on the metabolism of its constituent moieties.

MoietyMetabolic PathwayPotential Metabolites
Pyrrolidine Ring HydroxylationHydroxy-[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine
Lactam FormationOxo-[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine
Oxidative Ring OpeningRing-opened aminoaldehyde derivatives
Fluorophenyl Moiety Aromatic Hydroxylation[1-(hydroxy-2-fluorophenyl)pyrrolidin-3-yl]methanamine
Methanamine Moiety Oxidative Deamination[1-(2-fluorophenyl)pyrrolidin-3-yl]carbaldehyde, [1-(2-fluorophenyl)pyrrolidin-3-yl]carboxylic acid

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

One-dimensional (1D) NMR spectra, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offer fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine, distinct signals are expected for the aromatic protons of the 2-fluorophenyl group, the protons of the pyrrolidine (B122466) ring, and the aminomethyl group. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and anisotropic effects from the aromatic ring. Spin-spin coupling between adjacent protons gives rise to characteristic splitting patterns, which help to establish connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbons of the aromatic ring will resonate at a lower field (higher ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The fluorine nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in the 2-fluorophenyl group is sensitive to its electronic environment.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
Aromatic CH7.10-6.90 (m, 4H)124.5 (d, J=3.5 Hz)-120.5 (m)
Aromatic C-F-155.0 (d, J=245 Hz)
Aromatic C-N-139.0 (d, J=8.0 Hz)
Pyrrolidine CH₂-N(Ar)3.60-3.40 (m, 2H)52.0
Pyrrolidine CH₂2.20-1.80 (m, 2H)30.5
Pyrrolidine CH2.60-2.40 (m, 1H)40.0
CH₂-NH₂2.90-2.70 (m, 2H)45.0
NH₂1.50 (br s, 2H)-

Note: Predicted data is based on typical chemical shift ranges for similar structural motifs. 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet. J represents the coupling constant in Hertz.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule, such as the protons on the pyrrolidine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different spin systems within the molecule, for instance, linking the protons of the pyrrolidine ring to the carbons of the 2-fluorophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. frontiersin.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the pyrrolidine ring. frontiersin.orgnih.gov

Advanced NMR for Stereochemical Assignment

The stereochemistry of this compound, which contains a chiral center at the C3 position of the pyrrolidine ring, can be determined using advanced NMR techniques.

One common approach involves the use of chiral derivatizing agents (CDAs). acs.orgnih.govfrontiersin.org Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be reacted with the primary amine of the target molecule to form a pair of diastereomeric amides. springernature.comacs.org These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the two diastereomers and applying Mosher's model, the absolute configuration of the chiral center can be deduced. nih.govfrontiersin.orgspringernature.comacs.org The use of fluorine-containing CDAs is particularly advantageous as the resulting diastereomers can be analyzed by ¹⁹F NMR, which often provides better signal dispersion and sensitivity. nih.govfrontiersin.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₁H₁₅FN₂. By calculating the theoretical exact mass of the protonated molecule ([M+H]⁺) and comparing it with the experimentally measured mass from HRMS, the molecular formula can be confidently confirmed.

Table 2: High-Resolution Mass Spectrometry Data

Ion Theoretical Exact Mass (m/z) Observed Mass (m/z) Mass Difference (ppm)
[M+H]⁺195.1298195.1295-1.5

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing the purity of a sample and for identifying and quantifying impurities in a mixture. nih.gov An LC-MS analysis of this compound would involve separating the compound from any starting materials, byproducts, or degradation products on an LC column, followed by detection with a mass spectrometer. The mass spectrometer can provide the molecular weight of the main component and any impurities, aiding in their identification.

Future Research Directions and Potential Academic Applications

Design of Next-Generation Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new drugs due to its favorable pharmacological and pharmacokinetic properties. The unrestricted conformation of the pyrrolidine ring, which can be modulated by the choice of substituents, allows for the creation of three-dimensional structures that can effectively interact with biological targets. The design of next-generation scaffolds based on [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine could lead to the development of compounds with enhanced bioactivity and specificity. Future research in this area will likely focus on the strategic modification of the core structure to explore new chemical spaces and target a wider range of diseases.

Feature of Pyrrolidine ScaffoldsImplication for Drug Design
Three-DimensionalityEnhanced interaction with biological targets
Substituent VersatilityFine-tuning of pharmacological properties
Chiral CentersPotential for stereospecific interactions

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in the drug discovery process. nih.govnih.govopenaccessjournals.comfrontiersin.orgcresset-group.com This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized to develop more potent and selective drug candidates. nih.govnih.govopenaccessjournals.comfrontiersin.orgcresset-group.com The this compound molecule, with its distinct structural motifs, is an ideal candidate for inclusion in fragment libraries. Its integration into FBDD platforms could facilitate the discovery of novel starting points for drug development programs targeting a variety of diseases. The fluorophenyl and pyrrolidine moieties can each serve as anchor points for binding to different regions of a target protein, providing a solid foundation for fragment growing, linking, or merging strategies.

Application as a Building Block in Complex Chemical Synthesis

The structural complexity and functional group handles of this compound make it a valuable building block for the synthesis of more complex molecules. fluorochem.co.uk The primary amine provides a reactive site for a wide range of chemical transformations, including amidation, alkylation, and reductive amination. The fluorophenyl group can be further functionalized through aromatic substitution reactions, while the pyrrolidine ring can be modified to introduce additional stereocenters or functional groups. The use of this compound as a starting material could streamline the synthesis of complex natural products, novel materials, and new pharmaceutical agents. fluorochem.co.uk

Development of Novel Synthetic Routes to Access Derivatives

The development of efficient and versatile synthetic routes to access derivatives of this compound is a key area for future research. While general methods for the synthesis of pyrrolidine-containing compounds exist, the development of novel methodologies tailored to this specific scaffold would enable the rapid and efficient generation of diverse compound libraries. mdpi.com This could involve the exploration of new catalytic systems, the use of flow chemistry techniques, or the development of one-pot multi-component reactions. The ability to readily access a wide range of derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Synthetic StrategyPotential Advantages
Catalytic MethodsHigh efficiency and selectivity
Flow ChemistryScalability and improved safety
Multi-component ReactionsIncreased molecular complexity in a single step

Exploration of New Methodologies for Stereocontrol

The pyrrolidine ring of this compound contains a stereocenter, and the biological activity of its derivatives is often dependent on their stereochemistry. Therefore, the development of new methodologies for the stereocontrolled synthesis of this compound and its analogs is of paramount importance. lookchem.com Future research may focus on the use of chiral catalysts, asymmetric organocatalysis, or enzymatic resolutions to achieve high levels of enantioselectivity. The ability to access enantiomerically pure forms of this scaffold will be critical for the development of drugs with improved efficacy and reduced side effects.

Advanced Computational Approaches for Structure-Based Design

Computational modeling and simulation play an increasingly important role in modern drug discovery. nih.govnih.govfrontiersin.org Advanced computational approaches, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can be applied to the structure-based design of novel ligands derived from the this compound scaffold. These methods can provide valuable insights into the binding modes of these compounds with their biological targets, predict their binding affinities, and guide the design of new derivatives with improved properties. The integration of computational and experimental approaches will be essential for accelerating the discovery and development of new drugs based on this versatile scaffold. nih.govnih.govfrontiersin.org

Green Chemistry Approaches to the Synthesis of Pyrrolidine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. Future research in this area will likely focus on the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. The adoption of green chemistry principles will not only reduce the environmental footprint of pharmaceutical manufacturing but can also lead to more efficient and cost-effective synthetic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the 2-fluorophenyl group to a pyrrolidine scaffold. Subsequent functionalization of the pyrrolidine nitrogen with a methanamine group may require Boc-protection/deprotection steps to avoid side reactions . Purification via silica gel chromatography or recrystallization is critical to isolate the target compound (>95% purity) .

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the fluorophenyl substitution pattern and pyrrolidine ring conformation. Mass spectrometry (ESI-TOF) provides molecular weight validation. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity, while elemental analysis verifies stoichiometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential amine reactivity. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Waste disposal should follow institutional guidelines for fluorinated organic compounds .

Advanced Research Questions

Q. How can unexpected by-products during synthesis be identified and mitigated?

  • Methodological Answer : By-products like regioisomers (e.g., 3-fluorophenyl derivatives) or ring-opening products may form. Use LC-MS to track impurities. Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. X-ray crystallography or 2D NMR (COSY, NOESY) can resolve structural ambiguities .

Q. What pharmacological assays are suitable for evaluating its biological activity?

  • Methodological Answer : Target-specific assays (e.g., receptor binding studies using radioligands or fluorescence polarization) are ideal. For neuroactive compounds, in vitro neuronal cell models (e.g., SH-SY5Y) can assess cytotoxicity or neurotransmitter modulation. Dose-response curves (IC50_{50}/EC50_{50}) and kinetic studies (e.g., SPR) provide mechanistic insights .

Q. How should contradictory data in biological studies be resolved?

  • Methodological Answer : Compare experimental variables:

  • Compound purity : Re-analyze batches via HPLC.
  • Assay conditions : Validate buffer pH, temperature, and cell line viability.
  • Model systems : Use isogenic cell lines or in vivo models to confirm target engagement.
    Cross-reference with structurally analogous compounds (e.g., TAK-438, a fluorophenyl-containing acid blocker) to identify structure-activity trends .

Q. What strategies improve enantiomeric purity for chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ asymmetric catalysis (e.g., Jacobsen’s catalyst). Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) separates enantiomers. Confirm absolute configuration via X-ray crystallography or optical rotation .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (e.g., Q-Exactive Orbitrap). Compare results to reference compounds with known pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.